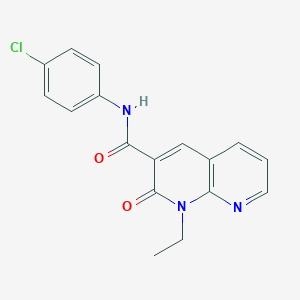![molecular formula C19H17F3N2OS B2556306 5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024019-81-5](/img/structure/B2556306.png)
5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one” is a chemical compound with the molecular formula C19H17F3N2OS . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,4-a]quinoxalin-4(5H)-one core, with a 4-methylbenzyl group at the 5-position and a trifluoromethyl group at the 7-position .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H17F3N2OS, an average mass of 378.411 Da, and a mono-isotopic mass of 378.101379 Da .Scientific Research Applications
Antimicrobial Applications
- A study by Sharma, Hussain, and Amir (2008) synthesized and evaluated new analogues of quinolin-8-ol, including derivatives similar to your compound, for their antimicrobial properties. They found that some derivatives showed interesting antibacterial activity against both S. aureus and E. coli, indicating their potential as antimicrobial agents (Sharma, J., Hussain, S., & Amir, M., 2008).
Antitumor and Anticancer Applications
- Research by Hamama, Ibrahim, and Zoorob (2012) investigated the synthesis of isoxazolo[5,4-b]pyridines and related compounds, demonstrating their potential as antitumor agents. This indicates the possibility of quinoxaline derivatives being useful in cancer research (Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H., 2012).
- Abad et al. (2021) synthesized a novel isoxazolquinoxaline derivative and conducted studies predicting its anti-cancer activity against human proteins, indicating potential applications in cancer drug development (Abad, N., et al., 2021).
Synthesis and Characterization Studies
- Eller, Datterl, and Holzer (2007) synthesized derivatives of a novel tetracyclic ring system related to quinoxalin-4(1H)-one. Their work contributes to the understanding of the synthesis and characterization of complex quinoxaline derivatives (Eller, G., Datterl, B., & Holzer, W., 2007).
Other Applications
- In a study by Mamedov et al. (2004), thiazolo[3,4-a]quinoxalines were prepared using a novel method. This research contributes to the broader understanding of synthetic methods for compounds related to quinoxalines (Mamedov, V., et al., 2004).
- Rajanarendar et al. (2012) synthesized novel isoxazolyl quinolines and evaluated their antimicrobial and anti-inflammatory activities, expanding the potential applications of quinoxaline derivatives in medicine (Rajanarendar, E., et al., 2012).
Future Directions
properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c1-12-2-4-13(5-3-12)9-23-16-8-14(19(20,21)22)6-7-15(16)24-11-26-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUFPZZDAJWELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

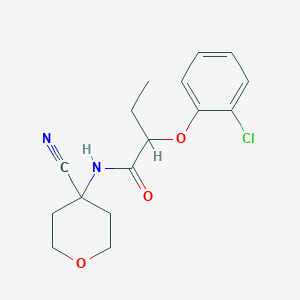
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)
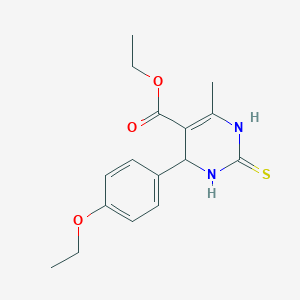
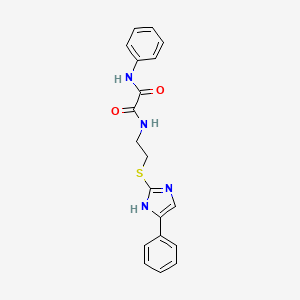
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)
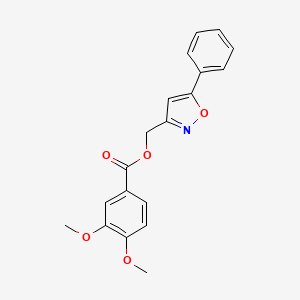
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)
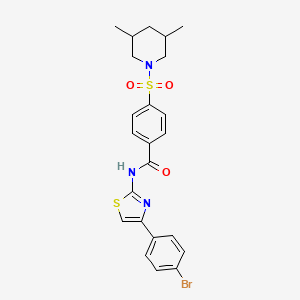
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
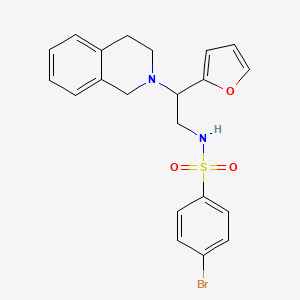
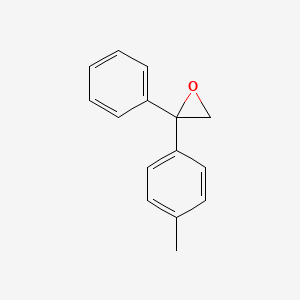
![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)
